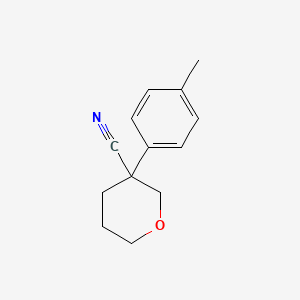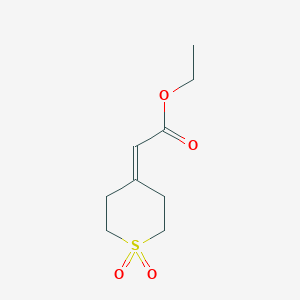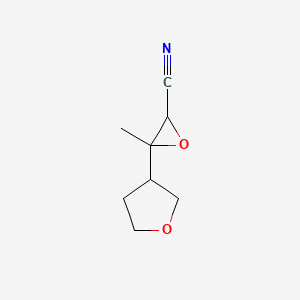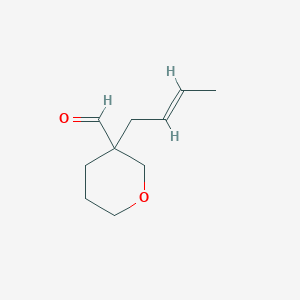
2-(Dimethylamino)ethanimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H12ClN3 It is commonly used in various scientific research applications due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanimidamide hydrochloride typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Reaction of Dimethylamine with Ethyl Chloroformate: This step involves the formation of an intermediate compound, which is then reacted with ammonium chloride.
Addition of Ammonium Chloride: The intermediate compound is treated with ammonium chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
科学研究应用
2-(Dimethylamino)ethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various chemical reactions and applications.
属性
分子式 |
C4H12ClN3 |
|---|---|
分子量 |
137.61 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3,(H3,5,6);1H |
InChI 键 |
MJXGGCPOIXMRRV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)





![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)



